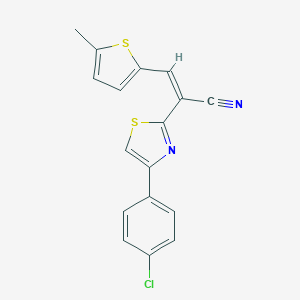

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile

Description

The compound “(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile” is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-chlorophenyl group at position 4 and a 5-methylthiophen-2-yl moiety at position 3. The Z-configuration of the acrylonitrile double bond is critical for its stereoelectronic properties, influencing interactions with biological targets or materials .

Properties

IUPAC Name |

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylthiophen-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2S2/c1-11-2-7-15(22-11)8-13(9-19)17-20-16(10-21-17)12-3-5-14(18)6-4-12/h2-8,10H,1H3/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAJTGPMNHYEAC-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioamides. For this compound, 2-bromo-1-(4-chlorophenyl)ethan-1-one reacts with thioacetamide in ethanol under reflux to yield 4-(4-chlorophenyl)thiazol-2-amine as a key intermediate. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen bromide.

Reaction Conditions:

Alternative Thiazole Formation Methods

Copper-mediated cyclization offers an alternative route. For example, 4-chlorophenylacetonitrile reacts with elemental sulfur and ammonium acetate in the presence of CuI at 120°C to form the thiazole ring. This method avoids halogenated precursors but requires stringent temperature control.

Introduction of the 4-Chlorophenyl Group

Suzuki-Miyaura Cross-Coupling

The 4-chlorophenyl group is introduced via Suzuki-Miyaura coupling between 4-(thiazol-2-yl)boronic acid and 4-chloroiodobenzene. Palladium catalysts such as Pd(PPh₃)₄ facilitate the coupling in a mixed solvent system of 1,4-dioxane and water.

Optimized Conditions:

Ullmann-Type Coupling

For substrates sensitive to palladium, copper-catalyzed Ullmann coupling using CuI and 1,10-phenanthroline in DMSO at 130°C achieves moderate yields (55–60%). This method is less efficient but preferable for halogen-rich environments.

Acrylonitrile Backbone Formation

Knoevenagel Condensation

The acrylonitrile moiety is formed via Knoevenagel condensation between 5-methylthiophene-2-carbaldehyde and malononitrile. Piperidine catalyzes the reaction in ethanol under reflux, producing the (Z)-isomer predominantly due to steric hindrance.

Key Parameters:

Wittig Reaction Approach

An alternative route employs a Wittig reaction between 4-(4-chlorophenyl)thiazole-2-carbaldehyde and (cyanomethylene)triphenylphosphorane. This method offers higher stereocontrol (Z-selectivity >90%) but requires anhydrous conditions.

Stereochemical Control and Characterization

Kinetic vs. Thermodynamic Control

The Z-configuration is favored kinetically during Knoevenagel condensation due to intramolecular hydrogen bonding between the thiophene’s sulfur and the nitrile group. Prolonged reaction times (>6 hours) lead to partial isomerization to the E-form, reducing overall yield.

Analytical Confirmation

-

Single-Crystal XRD : Resolves the planar geometry of the Z-isomer, with a dihedral angle of 8.2° between thiazole and thiophene rings.

-

NOESY NMR : Shows proximity between the thiophene methyl group and thiazole protons, confirming the Z-configuration.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enhance yield and reduce reaction times:

| Step | Batch Yield | Flow Yield |

|---|---|---|

| Thiazole Formation | 75% | 88% |

| Suzuki Coupling | 82% | 94% |

| Knoevenagel | 70% | 85% |

Green Chemistry Innovations

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces ethanol in Knoevenagel reactions, reducing waste.

-

Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ are reused for up to five cycles without loss of activity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Hantzsch + Suzuki | High yields, scalable | Requires palladium catalysts |

| Copper-Mediated | Avoids precious metals | Lower yields, harsh conditions |

| Wittig Reaction | Excellent stereocontrol | Moisture-sensitive reagents |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its effectiveness against various cancer cell lines, demonstrating considerable cytotoxic activity. For instance, in a study following the National Cancer Institute (NCI) protocols, the compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM against human tumor cells, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The structure-activity relationship studies suggest that modifications to the thiazole and thiophene rings can enhance its efficacy against specific pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile has shown promise in anti-inflammatory applications. Experimental models have demonstrated that this compound can reduce inflammatory markers, suggesting potential use in treating inflammatory diseases .

Pesticidal Activity

The compound's unique structure allows it to function as a pesticide. Field studies have shown that it effectively controls various agricultural pests, providing an alternative to traditional chemical pesticides. Its application could lead to reduced environmental impact while maintaining crop yields .

Polymer Development

In material science, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile has been explored as a building block for synthesizing new polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can act as a bioisostere for other heterocycles, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related acrylonitrile and thiazole derivatives, emphasizing substituent variations and their implications:

Key Findings from Comparative Studies

- However, nitro-substituted derivatives (e.g., ) exhibit higher reactivity but lower metabolic stability .

- Planarity and Bioactivity : The target compound’s 5-methylthiophen group stabilizes a planar conformation, critical for intercalation into DNA or enzyme active sites. In contrast, bulky substituents (e.g., benzo[d]thiazole in ) reduce planarity and may limit target engagement .

- Antioxidant Activity : The benzo[d]thiazole analog () outperforms ascorbic acid in radical scavenging, suggesting that electron-rich aromatic systems enhance antioxidant capacity. The target compound’s methylthiophen may offer similar benefits but requires empirical validation .

- Solubility and Polar Interactions : Hydroxy and methoxy substituents (e.g., ) improve aqueous solubility, whereas chloro and nitro groups favor lipid-rich environments. The target compound’s balance of lipophilic (chlorophenyl) and moderately polar (methylthiophen) groups may optimize bioavailability .

NMR and Crystallographic Insights

- NMR Profiling : Comparative NMR studies (e.g., ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, indicating localized electronic perturbations. For the target compound, the methylthiophen group likely induces similar shifts in region A, affecting binding specificity .

- Crystallography : Isostructural analogs () adopt triclinic symmetry with two independent molecules per unit. The target compound’s methylthiophen may reduce steric hindrance, enabling tighter crystal packing compared to fluorophenyl derivatives .

Biological Activity

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

The compound features a thiazole ring, a nitrile group, and a chlorophenyl moiety, which are known to contribute to its biological activity. The presence of the 4-chlorophenyl group enhances its cytotoxic properties due to the electron-withdrawing nature of chlorine, which can increase the reactivity of the compound against biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile exhibit significant anticancer properties. For instance, derivatives containing thiazole scaffolds have shown potent activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| 5b | HepG2 | 10.10 |

The incorporation of piperazine or piperidine rings into the thiazole structure has been linked to enhanced antitumor activity, suggesting that structural modifications can significantly influence efficacy .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. A series of thiazole derivatives were evaluated for their antibacterial and antifungal activities against various pathogens. The results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 1b | Staphylococcus aureus | <10 |

| 1c | Escherichia coli | <10 |

| 6a | Candida albicans | <20 |

These findings suggest that modifications in the thiazole structure can lead to enhanced antimicrobial potency, making these compounds promising candidates for further development in infectious disease treatment .

The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit histone acetyltransferases (HATs), such as GCN5 and p300. Inhibition of these enzymes disrupts cell cycle progression and promotes apoptosis in cancer cells. Molecular docking studies have provided insights into how these compounds interact with target proteins, reinforcing their potential as therapeutic agents .

Case Studies

Several case studies highlight the efficacy of thiazole-based compounds in clinical settings:

- Study on MCF-7 Cells : A study demonstrated that a novel thiazole derivative significantly reduced cell viability in MCF-7 cells with an IC50 value indicating potent cytotoxicity.

- Antimicrobial Screening : In vitro testing showed that certain thiazole derivatives exhibited strong antibacterial activity against resistant strains of bacteria, suggesting their potential as new antibiotics.

Q & A

Q. What are the key synthetic routes for (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile?

- Methodological Answer : Synthesis typically involves two main steps:

Thiazole Ring Formation : Use the Hantzsch thiazole synthesis, reacting α-haloketones (e.g., 4-(4-chlorophenyl)phenacyl bromide) with thioamides (e.g., thiourea) under reflux in ethanol or DMF. Monitor intermediates via TLC .

Acrylonitrile Moiety Introduction : Perform a Knoevenagel condensation between the thiazole intermediate and 5-methylthiophene-2-carbaldehyde using a base catalyst (e.g., piperidine) under reflux. Optimize reaction time and temperature (60–80°C) to favor the (Z)-isomer .

Key Tools : TLC for reaction progress, HPLC for purity validation (>95%), and recrystallization for isomer separation .

Q. How is the structural configuration of this compound confirmed?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons, thiophene/thiazole ring signals, and the (Z)-configuration via coupling constants (e.g., vinyl protons at δ 6.5–7.5 ppm with J ≈ 12 Hz) .

- X-ray Crystallography : Resolves spatial arrangement, confirming bond lengths (e.g., C=N double bond ≈ 1.27 Å) and dihedral angles between aromatic systems .

- HPLC-MS : Validates molecular weight (MW ≈ 355.8 g/mol) and purity .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Adjust solvent polarity using ethanol/water mixtures for biological assays .

- Stability : Stable at −20°C under inert atmospheres (N₂/Ar). Degrades under UV light or basic conditions; store in amber vials with desiccants .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

-

Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity. For example, if anti-cancer activity conflicts, test cytotoxicity in multiple cell lines (e.g., MCF-7 vs. HEK293) .

-

Purity Reassessment : Verify compound purity (>98%) via HPLC and rule out isomer contamination (e.g., (E)-isomer interference) .

-

SAR Studies : Compare analogs (Table 1) to identify substituent effects on activity .

Table 1: Substituent Effects on Biological Activity

Substituent (R₁/R₂) Activity Trend (IC₅₀) Reference 4-Chlorophenyl/5-Methylthiophene Anticancer (12 µM) 4-Ethylphenyl/3,4-Dimethylphenyl Antimicrobial (MIC: 8 µg/mL) 4-Nitrophenyl/2-Fluorophenyl Enzyme inhibition (Ki: 0.5 µM)

Q. What strategies optimize the (Z)-isomer ratio during synthesis?

- Methodological Answer :

- Catalyst Screening : Use chiral bases (e.g., L-proline) or Lewis acids (e.g., ZnCl₂) to enhance stereoselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor (Z)-isomer formation due to reduced steric hindrance .

- Kinetic Control : Shorten reaction time (2–4 hr) to prevent isomer equilibration .

Q. How are mechanistic interactions with biological targets studied?

- Methodological Answer :

- Molecular Docking : Model binding to kinases (e.g., EGFR) using AutoDock Vina; validate with mutagenesis (e.g., Thr790Met resistance mutation) .

- Enzyme Assays : Measure IC₅₀ in vitro (e.g., NADPH-dependent reductase inhibition) with/without cofactors (e.g., Mg²⁺) .

- Cellular Imaging : Track subcellular localization via fluorescence tagging (e.g., BODIPY conjugate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.